molecular formula C22H27N3O3S B15036111 N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B15036111
M. Wt: 413.5 g/mol
InChI Key: WCJVQFQKEJNDSY-UHFFFAOYSA-N
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Description

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-c]pyridine core and a dimethoxyphenylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the cyano group and the dimethoxyphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-c]pyridine derivatives and dimethoxyphenylacetamide analogs. These compounds share structural similarities but may differ in their chemical and biological properties.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C22H27N3O3S/c1-21(2)11-14-15(12-23)20(29-19(14)22(3,4)25-21)24-18(26)10-13-7-8-16(27-5)17(9-13)28-6/h7-9,25H,10-11H2,1-6H3,(H,24,26)

InChI Key

WCJVQFQKEJNDSY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)CC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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